2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide
Overview
Description
2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide is an organic compound characterized by the presence of a bromo group, a fluoro group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide typically involves the following steps:
Bromination: The starting material, 4-fluoro-3-methylbenzene, undergoes bromination to introduce the bromo group at the desired position.
Acetylation: The brominated compound is then treated with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and potassium fluoride (KF) are employed in substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Compounds lacking the bromo group.
Substitution: Various nucleophilic substitution products.
Scientific Research Applications
2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biological studies to understand the effects of bromo and fluoro groups on biological systems.
Medicine: It has potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The bromo and fluoro groups can influence the binding affinity and specificity of the compound to various receptors and enzymes, leading to specific biological responses.
Comparison with Similar Compounds
2-Bromo-N-(3-methylphenyl)acetamide: Lacks the fluoro group.
2-Bromo-N-(4-fluorophenyl)acetamide: Lacks the methyl group.
N-(4-fluoro-3-methylphenyl)acetamide: Lacks the bromo group.
Uniqueness: 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide is unique due to the presence of both bromo and fluoro groups on the phenyl ring, which can significantly alter its chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-bromo-N-(4-fluoro-3-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRJOLXXNSQSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30707292 | |
Record name | 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30707292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929283-21-6 | |
Record name | 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30707292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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